
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
説明
“2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is an organic compound . It is a derivative of benzaldehyde, which has been substituted with a boronate ester group .
Molecular Structure Analysis
The molecular formula of this compound is C13H17BO3 . The structure includes a benzene ring substituted with two chlorine atoms and a boronate ester group . The boronate ester group consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point ranges from 116.0 to 120.0 °C .科学的研究の応用
Synthesis and Structural Analysis
A core application of compounds related to 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde lies in their synthesis and structural analysis. These compounds, including boric acid ester intermediates, have been synthesized through substitution reactions. Their structures were confirmed using various spectroscopic methods, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction provided crystallographic and conformational analyses, supported by Density Functional Theory (DFT) calculations to compare molecular structures and explore physicochemical properties (Huang et al., 2021).
Catalytic Applications
The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, including those with chloro substituents, often utilizes Pd-catalyzed borylation of aryl bromides. This method has shown effectiveness, especially in the presence of sulfonyl groups, indicating a valuable approach for constructing complex boron-containing organic molecules with potential applications in catalysis and material science (Takagi & Yamakawa, 2013).
Detection of Hydrogen Peroxide Vapor
The compound's derivatives have been used in developing sensitive fluorescence probes for detecting hydrogen peroxide vapor, a critical component in explosive detection. By introducing functional groups that enhance deboronation velocity, researchers have significantly shortened the response time for detecting H2O2 vapor, showcasing the potential for high-sensitivity detection in security applications (Fu et al., 2016).
Antifungal and Antibacterial Activity
Compounds synthesized from reactions involving this compound have exhibited considerable antifungal activity against strains such as Aspergillus niger and Aspergillus flavus, and moderate antibacterial activity against Bacillus cereus. These findings highlight the potential pharmaceutical applications of these compounds in treating and managing fungal and bacterial infections (Irving et al., 2003).
Molecular Electronics and Polymer Synthesis
The synthesis of deeply colored polymers containing 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, facilitated by the use of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives, showcases another intriguing application. These polymers, soluble in common organic solvents, have applications in molecular electronics and photonics due to their unique optical properties (Welterlich, Charov, & Tieke, 2012).
Safety and Hazards
作用機序
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with alkyl or aryl alkynes and alkenes .
Mode of Action
The compound’s mode of action involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . This interaction results in the formation of pinacol benzyl boronate .
Biochemical Pathways
The borylation process it facilitates is a key step in various organic synthesis reactions .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This product is often used as a building block in organic synthesis, contributing to the formation of more complex molecules.
Action Environment
The action of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The stability and efficacy of the compound’s action may vary depending on these factors.
特性
IUPAC Name |
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFTYKFVAAQMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-pyrrolo[2,3-b]pyridine-3,5-diamine](/img/structure/B3220069.png)
![3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220070.png)
![5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3220074.png)
![4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220091.png)
![4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220092.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3220097.png)
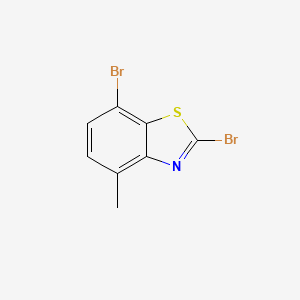
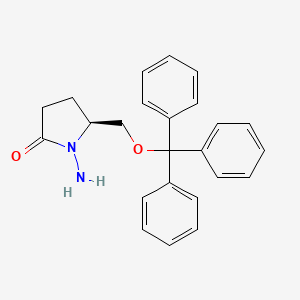
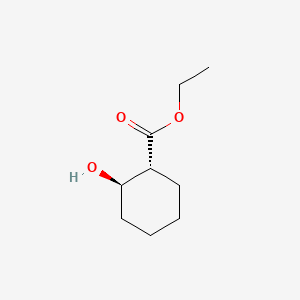
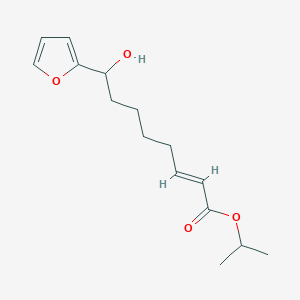
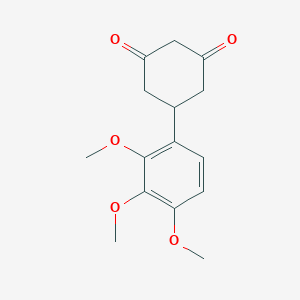
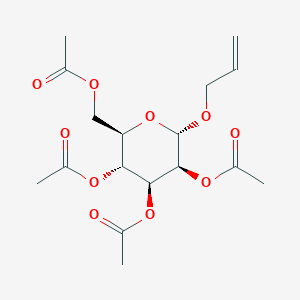
![3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B3220152.png)
